![molecular formula C17H14N2O5 B2820246 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 1208629-43-9](/img/structure/B2820246.png)
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14N2O5 and its molecular weight is 326.308. The purity is usually 95%.
BenchChem offers high-quality N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The synthesized compound has been tested for its antimicrobial properties. Specifically, it was evaluated against gram-positive bacterial strains (Bacillus cereus and Staphylococcus aureus), gram-negative bacterial strains (E. coli and Pseudomonas aeruginosa), and the fungal strain Candida albicans. The results indicated that certain derivatives of this compound exhibit high antimicrobial activity, making them potentially useful as antimicrobial agents .
Antioxidant Properties
The same compound was assessed for its antioxidant activity using the DPPH radical scavenging method. Several derivatives demonstrated strong antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage, making this finding significant for potential therapeutic applications .
Isoxazole Scaffold
The compound’s isoxazole scaffold provides a versatile platform for further modifications. Isoxazole derivatives have been explored for various activities, including ulcerogenic, antifungal, antibacterial, antiviral, antimicrobial, cyclooxygenase (COX-2) inhibition, and anticancer effects . Researchers can use this scaffold as a starting point to design novel compounds with specific biological activities.
Molecular Docking Studies
Molecular docking studies were conducted with protein Sortase A. Some derivatives were characterized as potentially antimicrobial agents based on their interactions with the protein. This insight can guide further optimization and drug design efforts .
Synthetic Pathway
The synthetic pathway involves the base-catalyzed Claisen–Schmidt condensation of aldehyde and ketone to form chalcone, which is then transformed into isoxazole via oxidative cyclization. Esterification and hydrolysis steps lead to the final compound. Understanding the synthetic route aids in designing efficient and scalable processes .
Crystal Structures
While not directly related to applications, crystal structures of related compounds provide valuable insights. For instance, crystal structures of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) and (5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-thiazolidine-2,4-dione) have been reported, contributing to our understanding of their conformations and intermolecular interactions .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to certain sulfonamides , which are known to have a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . .
Mode of Action
Given its structural similarity to sulfonamides , it may act by inhibiting certain enzymes, potentially those involved in bacterial synthesis of folic acid, which is a common mode of action for sulfonamides.
Biochemical Pathways
The compound may affect the biochemical pathways related to the synthesis of folic acid, given its potential similarity to sulfonamides . Inhibition of these pathways can lead to a decrease in bacterial growth, as folic acid is essential for their survival.
Result of Action
Some structurally similar compounds have been shown to inhibit bacterial growth
properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(14-2-1-5-21-14)18-10-12-9-15(24-19-12)11-3-4-13-16(8-11)23-7-6-22-13/h1-5,8-9H,6-7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGHAWFZTVKCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

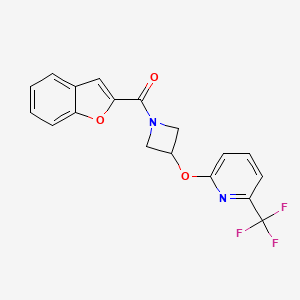
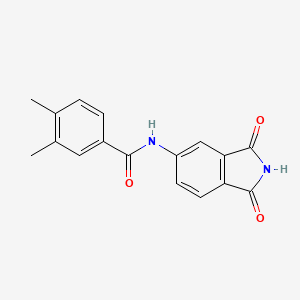
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)
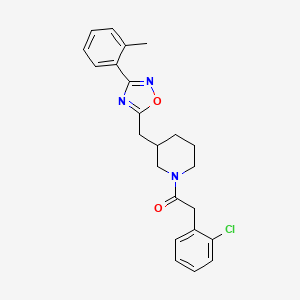
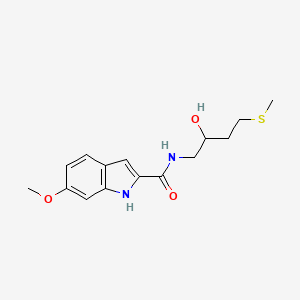


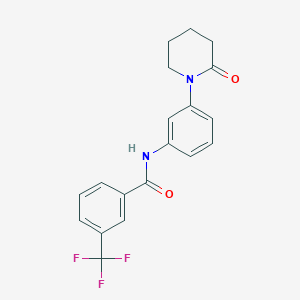


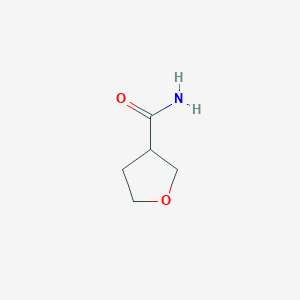
![N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide](/img/structure/B2820182.png)
![5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2820185.png)
![N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B2820186.png)